N-benzyl-4-butoxybenzenesulfonamide
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Overview
Description
N-benzyl-4-butoxybenzenesulfonamide is an organic compound with the molecular formula C₁₇H₂₁NO₃S. It belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-butoxybenzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-butoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the substituent introduced.
Scientific Research Applications
N-benzyl-4-butoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-butoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria .
Comparison with Similar Compounds
Similar Compounds
N-butyl-benzenesulfonamide: Similar structure but with a butyl group instead of a benzyl group.
N-benzyl-4-bromobenzenesulfonamide: Similar structure but with a bromine atom on the benzene ring.
Sulfamethazine: A sulfonamide antibiotic with a different substituent on the benzene ring.
Uniqueness
N-benzyl-4-butoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group provides increased lipophilicity, potentially enhancing its ability to penetrate biological membranes compared to other sulfonamides .
Biological Activity
N-benzyl-4-butoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological activities associated with this compound, synthesizing available data from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a butoxy group. This structure is significant for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on monoamine oxidases (MAO), acetylcholinesterase (AChE), and other related enzymes, which are crucial in the treatment of neurodegenerative disorders.
Enzyme Inhibition
- Monoamine Oxidase Inhibition : Similar compounds have shown promising results in inhibiting MAO-A and MAO-B, which are important in the metabolism of neurotransmitters. For instance, derivatives of benzyl sulfonamides have been evaluated for their ability to inhibit these enzymes, potentially aiding in the treatment of depression and anxiety disorders .
- Acetylcholinesterase Inhibition : While this compound itself has not been explicitly tested for AChE inhibition in available literature, related compounds have demonstrated varying degrees of inhibition against AChE and butyrylcholinesterase (BChE) which are critical for managing Alzheimer's disease symptoms .
Table 1: Biological Activity Summary
Compound | Target Enzyme | IC50 (µM) | Effectiveness |
---|---|---|---|
This compound | MAO-A | TBD | TBD |
Related Benzyl Compounds | MAO-B | 1.38 | Moderate |
Related Benzyl Compounds | AChE | Not active | - |
Related Benzyl Compounds | BChE | 55% @ 100 µM | Low compared to Donepezil |
Case Studies
Recent studies have focused on the synthesis and evaluation of sulfonamide derivatives for their biological activity. For example, a study highlighted the synthesis of several benzyl sulfonamides that were tested for their inhibitory properties against cholinesterases and monoamine oxidases. The results indicated that while some compounds showed significant inhibition, others were less effective or had no activity against AChE .
Research Findings
- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may exert neuroprotective effects by modulating oxidative stress pathways and inhibiting apoptotic processes in neuronal cells .
- Anticancer Potential : Preliminary data indicate that the compound may possess anticancer properties through the inhibition of specific proteolytic pathways involved in tumor progression. This is particularly relevant given the role of the ubiquitin-proteasome system in cancer biology .
- Molecular Docking Studies : Computational studies using molecular docking have revealed potential binding interactions between this compound and target proteins associated with neurodegenerative diseases, suggesting a rational basis for its biological activity .
Properties
IUPAC Name |
N-benzyl-4-butoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-2-3-13-21-16-9-11-17(12-10-16)22(19,20)18-14-15-7-5-4-6-8-15/h4-12,18H,2-3,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVUHJLQOMMXQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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